![molecular formula C3H6N3O2P B1659977 2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one CAS No. 69907-44-4](/img/structure/B1659977.png)
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Overview
Description
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one, also known as ADP, is a phosphorus-containing compound that has shown potential in scientific research. ADP is a heterocyclic compound and is a derivative of diazaphosphinin. It has a molecular weight of 162.03 g/mol and a melting point of 297-298°C.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that the regiospecificity of similar compounds is determined by the presence of electron-withdrawing or electron-donating substituents on the o-quinone, favoring the cycloaddition of the enamine on one of the other oxo groups of the diene .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized. It has also been shown to have a wide range of potential applications in various scientific fields. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one. One area of interest is its potential use as an antibacterial and antifungal agent. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Scientific Research Applications
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one has been studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
properties
IUPAC Name |
2-amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N3O2P/c4-9(8)2-1-5-3(7)6-9/h1-2H,(H4,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLLBAYBJJLFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CP(=O)(NC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316961 | |
Record name | NSC309680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69907-44-4 | |
Record name | NSC309680 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC309680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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